molecular formula C23H18N4O3 B11043804 3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11043804
M. Wt: 398.4 g/mol
InChI Key: BAAVXWRILLDADG-UHFFFAOYSA-N
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Description

5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a phenylethyl group, and a triazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.

    Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a nucleophilic substitution reaction, where aniline reacts with a suitable carbonyl compound.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aniline or thiol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted triazolium salts.

Scientific Research Applications

5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl (benzoylsulfanyl)acetate
  • Acetic acid, 2-phenylethyl ester
  • 2-amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,5-pyridinedicarbonitrile

Uniqueness

5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is unique due to its triazolium ring structure, which imparts specific chemical properties and reactivity. The presence of the anilinocarbonyl and phenylethyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

5-oxo-3-phenacyl-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C23H18N4O3/c28-20(17-10-4-1-5-11-17)16-26-21(22(29)24-18-12-6-2-7-13-18)23(30)27(25-26)19-14-8-3-9-15-19/h1-15H,16H2,(H-,24,25,29,30)

InChI Key

BAAVXWRILLDADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=C(C(=O)N(N2)C3=CC=CC=C3)C(=NC4=CC=CC=C4)[O-]

Origin of Product

United States

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